REACTION_CXSMILES
|
[H][H].[CH3:3][N:4]([CH3:20])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[C:10]([F:19])=[CH:11][C:12]([N+:16]([O-])=O)=[C:13]([NH2:15])[CH:14]=1>C(O)C.[Pd]>[CH3:20][N:4]([CH3:3])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([NH2:15])[C:12]([NH2:16])=[CH:11][C:10]=1[F:19]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
CN(CCCOC=1C(=CC(=C(C1)N)[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volume of hydrogen absorbed
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentration to dryness under reduced pressure, we
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC=1C=C(C(=CC1F)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |